molecular formula C24H34N4O3 B3816575 3-{1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide

3-{1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide

Cat. No. B3816575
M. Wt: 426.6 g/mol
InChI Key: YNDFRBHZJYTITP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a piperidine ring, a propanoyl group, and a methoxybenzyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom. The propanoyl group is a three-carbon chain with a carbonyl group at one end, and the methoxybenzyl group consists of a benzene ring with a methoxy group (-OCH3) and a methyl group (-CH3) attached .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazole ring, possibly through the reaction of α,β-unsaturated aldehydes with hydrazine . The piperidine ring could be synthesized through a variety of methods, including the reduction of pyridine . The propanoyl group could be introduced through a reaction with propanoyl chloride, and the methoxybenzyl group could be introduced through a reaction with methoxybenzyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would likely contribute to the rigidity of the molecule, while the propanoyl and methoxybenzyl groups could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrazole ring could potentially participate in electrophilic substitution reactions, while the piperidine ring could potentially undergo reactions typical of secondary amines . The propanoyl group could potentially undergo reactions typical of carboxylic acid derivatives, and the methoxybenzyl group could potentially undergo reactions typical of ethers and alkylbenzenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the pyrazole and piperidine rings could potentially increase the compound’s melting and boiling points compared to similar-sized alkanes . The propanoyl and methoxybenzyl groups could potentially increase the compound’s solubility in polar solvents .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis and characterization, investigation of its physical and chemical properties, and evaluation of its biological activity. This could potentially lead to the development of new drugs or other useful compounds .

properties

IUPAC Name

3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3/c1-17-22(18(2)27-26-17)10-12-24(30)28-13-5-7-19(16-28)9-11-23(29)25-15-20-6-4-8-21(14-20)31-3/h4,6,8,14,19H,5,7,9-13,15-16H2,1-3H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDFRBHZJYTITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)CCC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-{1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide
Reactant of Route 3
3-{1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide
Reactant of Route 4
3-{1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide
Reactant of Route 5
3-{1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide
Reactant of Route 6
3-{1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide

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